2-{[(Benzyloxy)carbonyl](ethyl)amino}-3-methylbutanoic acid 2-{[(Benzyloxy)carbonyl](ethyl)amino}-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16233251
InChI: InChI=1S/C15H21NO4/c1-4-16(13(11(2)3)14(17)18)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

2-{[(Benzyloxy)carbonyl](ethyl)amino}-3-methylbutanoic acid

CAS No.:

Cat. No.: VC16233251

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Benzyloxy)carbonyl](ethyl)amino}-3-methylbutanoic acid -

Specification

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name 2-[ethyl(phenylmethoxycarbonyl)amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C15H21NO4/c1-4-16(13(11(2)3)14(17)18)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)
Standard InChI Key WZOORIZZDOEHDB-UHFFFAOYSA-N
Canonical SMILES CCN(C(C(C)C)C(=O)O)C(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[ethyl(phenylmethoxycarbonyl)amino]-3-methylbutanoic acid, reflects its intricate structure. The central 3-methylbutanoic acid moiety provides a chiral center at the second carbon, while the ethyl(phenylmethoxycarbonyl)amino group introduces steric bulk and protective functionality. The benzyloxycarbonyl (Cbz) group serves as a common protecting agent for amines in peptide synthesis, shielding the nitrogen during coupling reactions .

The molecular formula C₁₅H₂₁NO₄ corresponds to a monoisotopic mass of 279.1471 Da. X-ray crystallography of analogous compounds reveals a tetrahedral geometry around the α-carbon, with the Cbz group adopting a planar conformation due to resonance stabilization .

Physical and Solubility Characteristics

As a white crystalline solid, the compound melts at 128–132°C and demonstrates solubility in dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). Its logP value of 2.1 indicates moderate hydrophobicity, balancing membrane permeability and aqueous solubility—a critical trait for drug candidates.

PropertyValue
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight279.33 g/mol
Melting Point128–132°C
SolubilityDCM, DMF, THF
logP2.1

Synthetic Pathways and Methodological Considerations

Hell–Volhard–Zelinskii Bromination

A classical approach to α-amino acid synthesis involves the Hell–Volhard–Zelinskii reaction, where 3-methylbutanoic acid undergoes α-bromination using Br₂ and PBr₃. Subsequent nucleophilic substitution with ethylamine introduces the ethylamino group, followed by Cbz protection via benzyl chloroformate .

3-methylbutanoic acidBr2,PBr3α-bromo acidNH2Etethylamino intermediateCbzCltarget compound\text{3-methylbutanoic acid} \xrightarrow{\text{Br}_2, \text{PBr}_3} \alpha\text{-bromo acid} \xrightarrow{\text{NH}_2\text{Et}} \text{ethylamino intermediate} \xrightarrow{\text{CbzCl}} \text{target compound}

Amidomalonate Synthesis

For higher enantiopurity, the amidomalonate method employs diethyl acetamidomalonate. Alkylation with ethyl iodide introduces the ethyl group, while subsequent hydrolysis and decarboxylation yield the free carboxylic acid. Cbz protection completes the synthesis .

Challenges in Stereoselectivity

Racemization during synthesis remains a critical concern. Chiral auxiliary agents like Oppolzer’s sultam or asymmetric hydrogenation using Rh(I) catalysts achieve enantiomeric excesses >90%, essential for pharmaceutical applications .

Biological Activity and Mechanistic Insights

Peptide-Based Therapeutic Applications

Incorporation into peptide chains enhances proteolytic stability. For example, Cbz-protected derivatives exhibit prolonged half-lives in serum (t₁/₂ = 4.7 hrs vs. 0.9 hrs for unprotected analogs), making them candidates for oral peptide drugs .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Functional GroupsApplications
2-Cbz-amino-3-methoxy-3-methylbutanoic acidC₁₄H₁₉NO₅281.30Methoxy, CbzGlycopeptide synthesis
N-Ethyl-2-amino-3-methylpentanoic acidC₈H₁₇NO₂159.23Unprotected amineMetabolic studies
Benzyloxycarbonyl-leucineC₁₃H₁₇NO₄251.28Cbz, linear chainSolid-phase peptide synthesis

Future Directions and Research Opportunities

Recent advances in flow chemistry enable continuous synthesis of Cbz-protected amino acids with 98% yield and <2% racemization. Coupled with CRISPR-engineered enzymes for selective deprotection, these methods could revolutionize large-scale production.

Ongoing clinical trials (NCT04837205) investigate Cbz-amino acid conjugates as protease inhibitors in COVID-19 therapy, highlighting the compound’s relevance in emerging diseases .

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